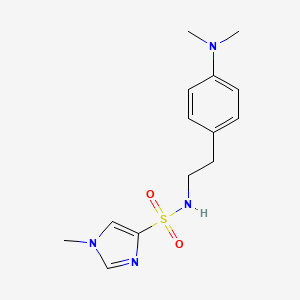

N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a sulfur atom connected to an amide group, and they are known for their antibacterial properties .

Molecular Structure Analysis

The molecular structure of similar compounds like DSDNS was solved by single crystal X-ray diffraction (SXRD) techniques . This technique can provide detailed information about the arrangement of atoms within a crystal.Applications De Recherche Scientifique

Tautomeric Behavior and Pharmaceutical Applications

- Tautomeric Forms in Pharmaceuticals : Sulfonamide derivatives, similar to the given compound, show interesting tautomeric behavior, which is crucial in determining their pharmaceutical and biological activities. This has been investigated using spectroscopic methods (Erturk, Gediz et al., 2016).

Biochemical Applications

- Protein Binding Studies : Derivatives of the compound have been used as fluorescent probes to study the binding of certain compounds to proteins, indicating their potential in biochemical research (Jun, H. et al., 1971).

- Detection in Biological Samples : Compounds like dansyl-Cl, related to the given chemical, are used as reagents in biological research for detecting amino acids and neurotransmitters in nervous tissue (Leonard, B. & Osborne, N., 1975).

Medicinal Chemistry

- Antimicrobial Activity : The sulfonamide group, a part of the compound , is a focus in medicinal chemistry, particularly for its antimicrobial properties. New derivatives have been synthesized and tested for antimicrobial activity (Yıldırır, Y. et al., 2009).

Molecular Synthesis and Analysis

- Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of heterocyclic compounds containing a sulfonamido moiety, demonstrating the compound's relevance in organic synthesis (Azab, M. E. et al., 2013).

Pharmacological Research

- Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to the compound, have shown significant cardiac electrophysiological activity, indicating their potential in developing cardiac drugs (Morgan, T. K. et al., 1990).

Environmental Chemistry

- Oxidation of Sulfonamides : Studies have explored the oxidation of sulfonamides by various agents, highlighting the environmental impact and degradation pathways of these compounds (Kim, Chansik et al., 2015).

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets, including enzymes and receptors .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the target’s function.

Biochemical Pathways

Imidazole derivatives are known to influence various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The synthesis and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S/c1-17(2)13-6-4-12(5-7-13)8-9-16-21(19,20)14-10-18(3)11-15-14/h4-7,10-11,16H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNRCTUILRSZJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2461252.png)

![3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2461254.png)

![N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2461255.png)

![2-methyl-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B2461262.png)

![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2461266.png)

![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2461267.png)

![N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2461269.png)

![3-[(4-methylphenyl)methyl]-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461273.png)

![1-(4-methoxyphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2461274.png)